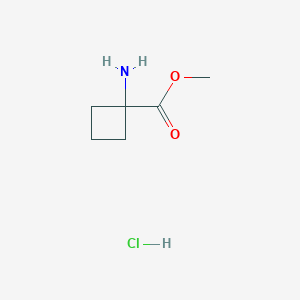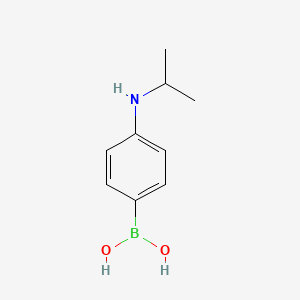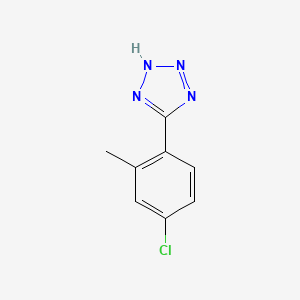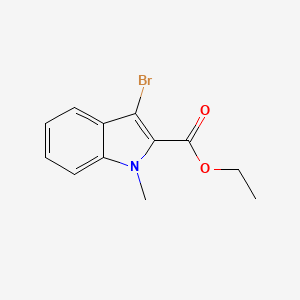
Methyl 1-aminocyclobutanecarboxylate hydrochloride
Descripción general
Descripción
“Methyl 1-aminocyclobutanecarboxylate hydrochloride” is a unique chemical compound with the empirical formula C6H12ClNO2 . It has a molecular weight of 165.62 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “Methyl 1-aminocyclobutanecarboxylate hydrochloride” is represented by the InChI code1S/C6H11NO2.ClH/c1-9-5(8)6(7)3-2-4-6;/h2-4,7H2,1H3;1H . This indicates the presence of a cyclobutane ring with an amino group and a carboxylate ester group. Physical And Chemical Properties Analysis
“Methyl 1-aminocyclobutanecarboxylate hydrochloride” is a solid compound . It is slightly soluble in water . The compound is sensitive to air and should be stored away from it . It should be stored in a cool, dry place in a tightly closed container .Aplicaciones Científicas De Investigación
Early Discovery Research
“Methyl 1-aminocyclobutanecarboxylate hydrochloride” is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . This indicates that the compound is used in the early stages of scientific research, possibly for the development of new drugs or other chemical products .
Agonist of Ethylene Response in Plants
A study identified “Methyl 1-aminocyclopropanecarboxylate”, a structural analog of “Methyl 1-aminocyclobutanecarboxylate hydrochloride”, as an agonist of ethylene response in plants . This compound triggered enhanced ethylene-related responses in plants similar to the effects of ACC, such as restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit . This suggests that “Methyl 1-aminocyclobutanecarboxylate hydrochloride” could potentially have similar effects and could be used in agricultural and postharvest industries as a plant growth regulator .
Mecanismo De Acción
“Methyl 1-aminocyclobutanecarboxylate hydrochloride” acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). It binds to the active site of the enzyme and blocks its activity, thus preventing the formation of pro-inflammatory mediators such as prostaglandins and thromboxanes. This results in reduced inflammation and pain.
Safety and Hazards
“Methyl 1-aminocyclobutanecarboxylate hydrochloride” is classified as Acute Tox. 4 Oral . It has the signal word “Warning” and the hazard statements H302 , H315, H319, and H335 . This means it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264b), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301 + P312 + P330) .
Propiedades
IUPAC Name |
methyl 1-aminocyclobutane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-9-5(8)6(7)3-2-4-6;/h2-4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCSDOKIBIMJNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655054 | |
| Record name | Methyl 1-aminocyclobutane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-aminocyclobutanecarboxylate hydrochloride | |
CAS RN |
92398-47-5 | |
| Record name | Methyl 1-aminocyclobutane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1-aminocyclobutane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Cyclopropyl-[4-(2-methoxyethoxy)-benzyl]-amine](/img/structure/B1388061.png)
![5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid](/img/structure/B1388062.png)


![5-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-1H-pyrazole-4-carbonitrile](/img/structure/B1388069.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-2-chloroacetamide](/img/structure/B1388070.png)
![Tert-butyl 4-[(cyclopropylamino)methyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B1388071.png)


![5-Amino-1-benzo[1,3]dioxol-5-yl-1H-pyrazole-4-carbonitrile](/img/structure/B1388077.png)